molecular formula C21H18N4 B8404175 1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine

1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine

Cat. No. B8404175
M. Wt: 326.4 g/mol
InChI Key: UTBZTQCKLUFYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710047B2

Procedure details

A mixture of 2.39 g (16.8 mmol) phosphorus pentoxide, 2.31 g (16.8 mmol) triethylamine hydrochloride, and 1.82 ml (16.8 mmol) m-toluidine is heated and stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt has formed. To the melt, 1 g (4.2 mmol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone is added and the reaction mixture stirred for a further 3.5 h at 205° C. After cooling to about 170° C., 4 ml tetramethylurea is added to the reaction mixture, followed by 2 ml water at about 110° C. The mixture is stirred for a further 30 min while cooling to RT and then distributed between dichloromethane and a mixture of 20 ml water and 5 ml conc. ammonia. The organic phase dried over sodium sulfate is concentrated by evaporation and the residue purified on silica gel by flash chromatography using acetate and acetate/methanol (99:1 and 19:1). Title compound is obtained after crystallization of the product-containing fractions from acetonitrile and subsequent recrystallization from acetate; m.p. 141-143° C.; ESI-MS: (M+H)+=327.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.Cl.C(N(CC)CC)C.[NH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[CH:25]=1.[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][C:38]2[C:47]3[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=3)[C:41](=O)[NH:40][N:39]=2)=[CH:33][CH:32]=1.CN(C)C(=O)N(C)C.N>O.ClCCl>[CH3:30][C:26]1[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=1)[NH:23][C:41]1[C:42]2[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=2)[C:38]([CH2:37][C:34]2[CH:35]=[CH:36][N:31]=[CH:32][CH:33]=2)=[N:39][N:40]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
2.31 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
1.82 mL
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C(N(C)C)=O)C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
has formed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for a further 3.5 h at 205° C
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 170° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to RT
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue purified on silica gel by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.